molecular formula C13H10N4 B1306414 2-(Pyridin-3-yl)quinazolin-4-amine CAS No. 273408-90-5

2-(Pyridin-3-yl)quinazolin-4-amine

Numéro de catalogue B1306414
Numéro CAS: 273408-90-5
Poids moléculaire: 222.24 g/mol
Clé InChI: RPLDBOSSOMYTDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Pyridin-3-yl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline class, which is characterized by a fused double-ring system consisting of a benzene ring and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a core structure for the development of pharmaceutical agents targeting various diseases, including cancer and cardiovascular conditions .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various routes. For instance, a novel 3-amino-4(3H)-quinazolinone, which is structurally related to 2-(Pyridin-3-yl)quinazolin-4-amine, was synthesized using 2,3-pyridine dicarboxylic anhydride and anthranilic acid or methyl anthranilate as starting materials . Another study reported the synthesis of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, which were then used for amination reactions to introduce various amine substituents . Additionally, a new straightforward synthesis of a quinazolinone derivative was achieved via a one-pot Ullmann reaction .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the fused ring system, which can participate in hydrogen bonding and other interactions. This feature is crucial for the binding of these compounds to biological targets. For example, N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed and synthesized, and their molecular interactions with protein kinases were studied through docking studies, revealing key interactions within the ATP binding site .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for the modification of their structure and the enhancement of their biological activity. The amination of quinazolinone derivatives has been optimized using palladium catalysis, which allows for the introduction of aryl, heteroaryl, and alkyl amines . Furthermore, the reactivity of different halogen substituents on the quinazoline ring has been compared, with bromo analogs showing higher reactivity than chloro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the synthesis of 2-aryl quinazolin-4(3H)-ones was achieved using InCl3 catalysis, which provided good yields and high selectivities . The solubility and pharmacokinetic profiles of these compounds can be further optimized, as demonstrated by the development of a phosphoramide prodrug with improved properties . The coordination properties of quinazoline derivatives have also been studied, with N,N-Di(pyridin-2-yl)quinolin-6-amine showing the ability to form complexes with various metal cations .

Applications De Recherche Scientifique

Anticancer Potential

A range of 2, 4-disubstituted quinazolines, including 2-(pyridin-3-yl) quinazolin-4-amine derivatives, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant in vitro anticancer effects against various cancer cell lines, such as human adenocarcinoma and breast cancer, indicating their potential as anticancer agents (Gurubasavaraj & Moshin, 2020).

Cardiovascular Research

The quinazoline derivatives have been explored for their role in treating atrial fibrillation. For example, compounds like 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine have been identified as potent IKur current blockers, showcasing potential therapeutic benefits in cardiovascular conditions (Gunaga et al., 2017).

Synthetic Chemistry

These quinazoline derivatives have been used as directing groups in chemical syntheses, such as in the C-H amination mediated by cupric acetate. This showcases their role in facilitating complex chemical transformations, making them valuable in synthetic chemistry research (Zhao et al., 2017).

Antimicrobial Activity

Studies have indicated that certain 2-pyridylquinazoline derivatives possess antimicrobial properties. These compounds have been screened against various bacterial strains and have shown promising results, suggesting their potential use as antimicrobial agents (Eweas et al., 2021).

Kinase Inhibition and Neurodegenerative Research

Some quinazoline compounds, such as N-(1H-pyrazol-3-yl)quinazolin-4-amines, have been synthesized and evaluated as inhibitors of casein kinase 1δ/ε. This is significant for research in neurodegenerative disorders and cancer, as these kinases are critical in various cellular processes (Karthikeyan et al., 2017).

Antifolate Research

Quinazoline derivatives have been investigated as potential antifolate inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. This research is pertinent in the development of antitumor agents (Gangjee et al., 1999).

Safety And Hazards

The safety information for “2-(Pyridin-3-yl)quinazolin-4-amine” includes several hazard statements such as H302, H315, and H319 . Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Orientations Futures

Quinazoline derivatives have drawn immense attention owing to their significant biological activities . They are being designed and synthesized as potential drugs of anticancer potency against various cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .

Propriétés

IUPAC Name

2-pyridin-3-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLDBOSSOMYTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390020
Record name 2-(pyridin-3-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)quinazolin-4-amine

CAS RN

273408-90-5
Record name 2-(pyridin-3-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-yl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-3-yl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-3-yl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-3-yl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-3-yl)quinazolin-4-amine

Citations

For This Compound
13
Citations
GV Pujar, SM Ali - Journal of applied pharmaceutical science, 2020 - japsonline.com
A series of new 2, 4-disubstituted quinazolines were synthesized by an analog design approach. The synthesis of title compounds (3a–f, 4a–c, 5a–c, and 6a–c) was achieved from the …
Number of citations: 5 japsonline.com
Q Qiu, B Liu, J Cui, Z Li, X Deng, H Qiang… - Journal of Medicinal …, 2017 - ACS Publications
P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) is a principal obstacle for successful cancer chemotherapy. A novel P-gp inhibitor with a quinazoline scaffold, 12k, was …
Number of citations: 38 pubs.acs.org
R Karan, P Agarwal, M Sinha, N Mahato - ChemEngineering, 2021 - mdpi.com
This paper intended to explore and discover recent therapeutic agents in the area of medicinal chemistry for the treatment of various diseases. Heterocyclic compounds represent an …
Number of citations: 51 www.mdpi.com
R Karan, P Agarwal, M Sinha, N Mahato - 2021 - academia.edu
This paper intended to explore and discover recent therapeutic agents in the area of medicinal chemistry for the treatment of various diseases. Heterocyclic compounds represent an …
Number of citations: 1 www.academia.edu
J Zheng, S Jeon, W Jiang, LF Burbulla… - Journal of medicinal …, 2019 - ACS Publications
Gaucher’s disease is a lysosomal disease caused by mutations in the β-glucocerebrosidase gene (GBA1 and GCase) that have been also linked to increased risk of Parkinson’s …
Number of citations: 15 pubs.acs.org
A Machara, V Lux, M Kožíšek… - Journal of medicinal …, 2016 - ACS Publications
Assembly of human immunodeficiency virus (HIV-1) represents an attractive target for antiretroviral therapy which is not exploited by currently available drugs. We established high-…
Number of citations: 43 pubs.acs.org
Y Kabri, MD Crozet, T Terme… - European Journal of …, 2015 - Wiley Online Library
An efficient, sequential, one‐pot strategy for synthesizing polyfunctionalized quinazoline derivatives is presented. After selective amination of 6,8‐dibromo‐2,4‐dichloroquinazoline at …
J Zheng, L Chen, M Schwake… - Journal of medicinal …, 2016 - ACS Publications
Gaucher’s disease is a common genetic disease caused by mutations in the β-glucocerebrosidase (GBA1) gene that have been also linked to increased risk of Parkinson’s disease and …
Number of citations: 19 pubs.acs.org
MK Krapf, J Gallus, M Wiese - Journal of medicinal chemistry, 2017 - ACS Publications
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transport proteins remains a major problem in the chemotherapeutic treatment of cancer and might be overcome …
Number of citations: 46 pubs.acs.org
MK Krapf, J Gallus, V Namasivayam… - Journal of Medicinal …, 2018 - ACS Publications
Several members of the ABC transporter superfamily play a decisive role in the development of multidrug resistance (MDR) in cancer. One of these MDR associated efflux transporters …
Number of citations: 40 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.